molecular formula C8H7Br2NO2 B3292996 Methyl 2-amino-4,6-dibromobenzoate CAS No. 883244-19-7

Methyl 2-amino-4,6-dibromobenzoate

Cat. No.: B3292996
CAS No.: 883244-19-7
M. Wt: 308.95 g/mol
InChI Key: KKUJRXVOGICGEM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,6-dibromobenzoate is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 6 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4,6-dibromobenzoate typically involves the bromination of methyl anthranilate (methyl 2-aminobenzoate). The process can be carried out in two main steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium hydroxide or alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Methyl 2-amino-4,6-dibromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4,6-dibromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amino group play a crucial role in its binding affinity and reactivity. The compound can form covalent bonds with target molecules, leading to the formation of more complex structures with specific functional properties .

Comparison with Similar Compounds

    Methyl 2-amino-3,5-dibromobenzoate: This compound has bromine atoms at positions 3 and 5 instead of 4 and 6.

    Methyl 2-amino-4-bromobenzoate: This compound has a single bromine atom at position 4.

Comparison:

    Methyl 2-amino-4,6-dibromobenzoate: is unique due to the presence of bromine atoms at both the 4 and 6 positions, which can influence its reactivity and binding properties.

Properties

IUPAC Name

methyl 2-amino-4,6-dibromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUJRXVOGICGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739091
Record name Methyl 2-amino-4,6-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883244-19-7
Record name Methyl 2-amino-4,6-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4,6-dibromo-benzoic acid (17.5 g, 59.3 mmol) in ether (150 mL) and ethyl acetate (15 mL) kept in an ice bath was added a solution of diazomethane (approximately 70.0 mmol, prepared from diazald 118.6 mmol) in ether (500 mL) over 1 hour. The reaction mixture was then stirred in an ice water bath for 2 hours. The resultant was treated with acetic acid 10 mL and washed with 2N NaHCO3 and brine. The organic layer was concentrated in vacuo. The residue was purified by chromatography (hexane:EtOAc=8:1) to give the objective compound (15.3 g, 83%) as brown solid: 1H NMR (200 MHz, CDCl3) δ 3.92 (s, 3H), 4.92 (br s, 2H), 6.80 (d, J=7.73, 2H), 7.11 (d, J=7.73, 1H); MS(EI) m/e 307 [M+].
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
70 mmol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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